![molecular formula C13H14N4O3 B2522656 N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide CAS No. 2415634-19-2](/img/structure/B2522656.png)
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide, also known as HPO or HPO-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. HPO is a chelating agent that can form coordination complexes with metal ions, making it useful in many chemical reactions.
作用机制
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide works by chelating metal ions, which can have various effects depending on the application. In medicine, this compound inhibits the growth of cancer cells by binding to metal ions that are essential for cell proliferation. In agriculture, this compound can improve plant growth by facilitating the uptake of essential nutrients and preventing the uptake of harmful heavy metal ions.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In medicine, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of reactive oxygen species (ROS) that can damage cells. In agriculture, this compound can increase the activity of enzymes involved in nutrient uptake and photosynthesis, leading to improved plant growth.
实验室实验的优点和局限性
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has several advantages for use in lab experiments, including its high stability, solubility, and specificity for metal ions. However, its use can be limited by its toxicity and potential interactions with other compounds in the experimental system.
未来方向
There are several future directions for research on N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide, including:
1. Further studies on its anticancer properties and potential use in combination with other cancer treatments.
2. Investigation of its potential use in treating neurodegenerative disorders.
3. Development of new methods for synthesizing this compound and its derivatives.
4. Exploration of its potential use in other fields, such as environmental science and materials science.
5. Studies on its interactions with other compounds and potential side effects.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its ability to chelate metal ions makes it useful in many chemical reactions and has led to extensive research on its properties and applications. Further studies are needed to fully understand its potential and limitations, but it is clear that this compound has the potential to make significant contributions to many scientific fields.
合成方法
The synthesis of N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide is a multi-step process that involves the reaction of 4-pyrazol-1-ylbenzaldehyde with ethylenediamine and subsequent reaction with oxalic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学研究应用
N'-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
In agriculture, this compound has been used as a growth regulator for crops, improving their yield and quality. It has also been studied for its potential use in soil remediation, as it can bind to heavy metal ions and prevent their uptake by plants.
属性
IUPAC Name |
N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c14-12(19)13(20)15-8-11(18)9-2-4-10(5-3-9)17-7-1-6-16-17/h1-7,11,18H,8H2,(H2,14,19)(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZDDXJWGXOQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2522576.png)
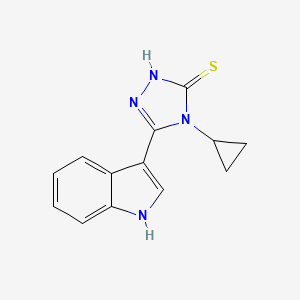
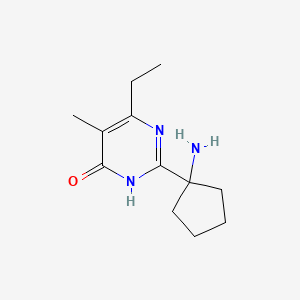
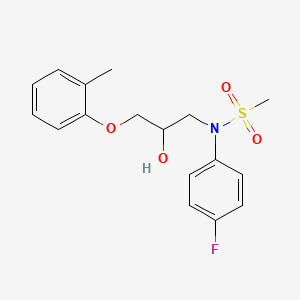
![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2522583.png)
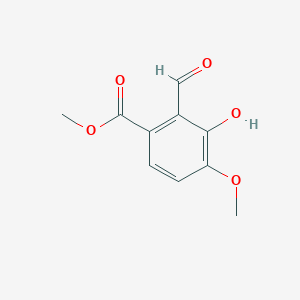

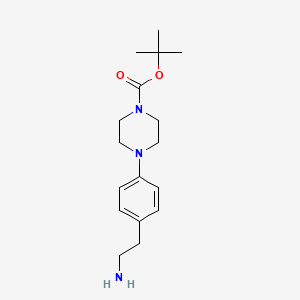
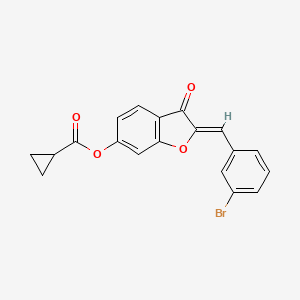
![(3,4-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2522592.png)

![2-Amino-1-(1,3-benzodioxol-5-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile](/img/structure/B2522594.png)